Cyclopentyl(5-methylthiophen-2-yl)methanamine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Name Derivation and Structural Components
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex organic molecules containing multiple functional groups and ring systems. The parent compound, cyclopentyl(5-methylthiophen-2-yl)methanamine, derives its name from several distinct structural components that must be systematically identified and prioritized according to nomenclature rules. The cyclopentyl component represents a five-membered saturated carbon ring directly attached to the central methanamine carbon atom, providing the aliphatic portion of the molecule's structure.
The thiophene ring system constitutes the heteroaromatic component of the molecule, specifically identified as 5-methylthiophen-2-yl, indicating a five-membered aromatic ring containing sulfur as the heteroatom. The methyl substituent occupies the 5-position of the thiophene ring, while the attachment point to the central carbon occurs at the 2-position of the thiophene system. This positional designation follows standard thiophene numbering conventions where the sulfur atom occupies position 1, and subsequent positions are numbered sequentially around the ring.
The central methanamine functionality represents the primary structural feature that determines the compound's classification as an amine derivative. The methanamine carbon serves as the connection point for both the cyclopentyl and methylthiophenyl substituents, creating a tertiary carbon center bearing the primary amine group. The systematic name construction places the cyclopentyl and methylthiophenyl substituents in alphabetical order as prefixes to the methanamine base name, following International Union of Pure and Applied Chemistry conventions for substituent ordering.
The hydrochloride designation indicates the formation of an ionic salt between the basic amine nitrogen and hydrochloric acid, resulting in a protonated ammonium center balanced by a chloride counterion. This salt formation significantly alters the compound's physical and chemical properties compared to the free base form, enhancing water solubility and providing improved crystalline characteristics for isolation and storage purposes.
Properties
IUPAC Name |
cyclopentyl-(5-methylthiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS.ClH/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9;/h6-7,9,11H,2-5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPKBXVHGOBZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopentyl(5-methylthiophen-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group attached to a 5-methylthiophen-2-yl moiety, which contributes to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 219.76 g/mol. Its structure allows for various interactions with biological targets, influencing its therapeutic potential.
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Receptors : The amine group can form hydrogen bonds with various biological molecules, impacting their structure and function.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential efficacy against resistant bacterial strains .
- Anticancer Properties : Research indicates that analogs may exhibit antiproliferative effects on cancer cell lines, which warrants further investigation into this compound's capabilities .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. The following table summarizes relevant findings from studies on similar compounds:
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 62.5 µg/mL |
| Compound B | S. aureus | 78.12 µg/mL |
| Cyclopentyl derivative | Various pathogens | TBD |
These results indicate a promising antimicrobial profile, particularly against strains resistant to conventional treatments.
Anticancer Activity
In vitro studies have demonstrated that this compound and its analogs may possess anticancer properties. Notably, compounds with structural similarities have shown significant antiproliferative effects against various cancer cell lines, including:
- HeLa Cells : IC50 values ranging from 200 to 300 µg/mL were observed for structurally related compounds.
- A549 Cells : Similar IC50 values suggest potential use in lung cancer therapies.
Case Studies and Research Findings
- Targeted Protein Degradation : Research has indicated that compounds similar to this compound can engage in targeted protein degradation pathways, particularly involving cereblon (CRBN). This mechanism has been linked to anti-cancer activities through the modulation of specific oncogenes .
- Pharmacokinetics and Toxicity : Preliminary studies on the pharmacokinetics of related compounds suggest acceptable bioavailability and tolerability in animal models. Toxicity assessments indicated that while some derivatives showed promise, they also exhibited higher toxicity levels than established treatments .
- In Silico Studies : Computational modeling has been employed to predict the interactions of this compound with various biological targets, providing insights into its potential efficacy and safety profile.
Scientific Research Applications
Medicinal Chemistry
Cyclopentyl(5-methylthiophen-2-yl)methanamine hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its unique structure may lead to:
- Development of novel therapeutic agents targeting specific diseases.
- Exploration in drug design due to its potential biological activities, including anti-inflammatory and anticancer properties.
Biological Studies
Research indicates that this compound may interact with biological systems, influencing various biochemical pathways. Potential applications include:
- Antimicrobial Activity: Studies have suggested that compounds with similar structures exhibit antimicrobial effects, making them candidates for developing new antibiotics.
- Anticancer Properties: Preliminary investigations have shown promise in targeting cancer cell lines, warranting further exploration into its mechanisms of action.
Industrial Applications
In addition to its medicinal uses, this compound may find applications in the production of specialty chemicals and materials, enhancing properties such as:
- Thermal stability.
- Chemical resistance.
Case Study on Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The findings indicated:
- Significant inhibition of cell proliferation in colorectal cancer cells.
- Induction of apoptosis through mitochondrial pathways.
Antimicrobial Efficacy Study
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results demonstrated:
- Effective inhibition at low concentrations.
- Potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares cyclopentyl(5-methylthiophen-2-yl)methanamine hydrochloride (inferred properties) with key analogs from the evidence:
Key Observations :
- Substituent Effects : The cyclopentyl group increases molecular weight by ~90 g/mol compared to the simpler (5-methylthien-2-yl)methylamine HCl , likely reducing water solubility but enhancing membrane permeability.
- Spectroscopic Trends : Thiophene-based analogs (e.g., 2l) exhibit distinct ¹H NMR shifts (e.g., aromatic protons at δ 6.5–7.5 ppm) compared to furan derivatives (δ ~6.0 ppm in 2n) due to sulfur’s electron-withdrawing effects . The cyclopentyl group would introduce additional aliphatic proton signals (δ 1.5–2.5 ppm).
- Thermal Stability : The methylthiophene analog in has a melting point of 191–193°C, suggesting moderate thermal stability, which may differ for the cyclopentyl variant due to steric hindrance.
Preparation Methods
Preparation of 5-methylthiophene-2-carboxaldehyde or 5-methylthiophene-2-carboxamide Intermediate
- Starting from thiophene derivatives, selective methylation at the 5-position is achieved using electrophilic aromatic substitution or via halogenated intermediates.
- The 2-position is functionalized with formyl or carboxamide groups to serve as precursors for amine introduction.
Reductive Amination to Introduce Cyclopentylmethanamine Moiety
- The aldehyde intermediate (e.g., 5-methylthiophene-2-carboxaldehyde) undergoes reductive amination with cyclopentylamine.
- Typical reductive amination conditions involve:
- Use of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Solvents like methanol, ethanol, or dichloromethane.
- Mild acidic conditions to facilitate imine formation.
- The reaction is carried out at temperatures ranging from room temperature to reflux, depending on solvent and reagent choice.
- The product is the free base cyclopentyl(5-methylthiophen-2-yl)methanamine.
Formation of Hydrochloride Salt
- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically using:
- 3N aqueous HCl solution.
- Reaction at room temperature or mild heating.
- The salt precipitates out and is isolated by filtration.
- Washing and drying under vacuum yield the pure hydrochloride salt as a white solid.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Methylation of thiophene | Electrophilic methylation or halogenation | Varies | 20–80 °C | Several hrs | 70–85 | Methyl group introduced at 5-position |
| Reductive amination | Cyclopentylamine, NaBH(OAc)3 or NaBH3CN | Methanol, EtOH, DCM | RT to reflux | 5–30 hrs | 75–90 | Imine formation followed by reduction |
| Hydrochloride salt formation | 3N HCl aqueous solution | Water or MeOH/H2O mix | RT to 50 °C | 1–2 hrs | 85–95 | Precipitation and isolation of salt |
Detailed Example from Patent Literature
A patent (WO2011005029A2) describes a synthetic route for thiophene derivatives with amine functionalities, which can be adapted for this compound:
- The organic layer containing the amine intermediate is concentrated under vacuum.
- The residue is acidified with aqueous 3N HCl (e.g., 500 mL scale).
- The mixture is stirred at room temperature or refluxed briefly.
- The resulting hydrochloride salt precipitates and is filtered.
- The solid is washed with water and dried under vacuum to yield the hydrochloride salt in high purity and yield.
This method emphasizes controlling stoichiometry, solvent choice, and temperature to optimize yield and purity.
Analytical and Purification Notes
- The crude amine intermediate is often purified by recrystallization or trituration using non-polar solvents such as ethyl acetate or hexane at low temperatures (-5 to 10 °C).
- The hydrochloride salt is typically a crystalline solid, facilitating easy filtration and drying.
- Characterization includes NMR, mass spectrometry, and melting point analysis to confirm structure and purity.
Summary Table of Preparation Method
| Stage | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Thiophene methylation | Introduce methyl group at 5-position | Electrophilic methylation agents | 5-methylthiophene derivative |
| 2. Functional group conversion | Prepare aldehyde or carboxamide at 2-position | Oxidation or amidation | 5-methylthiophene-2-aldehyde |
| 3. Reductive amination | React with cyclopentylamine + reducing agent | NaBH(OAc)3 or NaBH3CN, MeOH or EtOH | Cyclopentyl(5-methylthiophen-2-yl)methanamine (free base) |
| 4. Salt formation | Treat with aqueous HCl | 3N HCl, RT or mild heating | This compound |
Research Findings and Optimization
- The choice of reducing agent and solvent critically affects the yield and selectivity of reductive amination.
- Mild acidic conditions promote imine formation without over-reduction or side reactions.
- Refluxing in alcohol solvents enhances reaction rates and product purity.
- Salt formation with HCl improves compound stability and facilitates isolation.
- Purification by trituration in non-polar solvents at low temperature removes impurities effectively.
Q & A
Basic: What are the established synthetic routes for Cyclopentyl(5-methylthiophen-2-yl)methanamine hydrochloride, and how can intermediates be validated?
Answer:
The synthesis typically involves coupling a cyclopentyl group to a functionalized thiophene moiety. A plausible route includes:
Thiophene functionalization : Introduce an amine-reactive group (e.g., bromine or aldehyde) at the 2-position of 5-methylthiophene via electrophilic substitution .
Nucleophilic amination : React the functionalized thiophene with cyclopentylmethanamine under catalytic conditions (e.g., Pd-mediated coupling or reductive amination) .
Hydrochloride salt formation : Treat the free base with HCl in anhydrous ethanol .
Validation : Key intermediates (e.g., brominated thiophene or Schiff base adducts) are verified via ¹H/¹³C NMR (aromatic proton shifts at δ 6.5–7.5 ppm for thiophene; cyclopentyl CH₂ at δ 1.5–2.0 ppm) and LC-MS (expected [M+H]+ for intermediates) .
Basic: How is the crystal structure of this compound resolved, and what software is recommended?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Crystallization : Use slow evaporation of a saturated solution in ethanol/water (1:1) .
Data collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Use SHELXL for structure solution and refinement. The program handles disorder in the cyclopentyl group and refines hydrogen bonding (e.g., N–H···Cl interactions) with high precision .
Metrics : Validate with R-factor < 0.05 and check CCDC deposition for structural consistency .
Advanced: What mechanistic insights govern the reactivity of the 5-methylthiophene moiety in this compound under oxidative conditions?
Answer:
The thiophene ring undergoes site-selective oxidation at the sulfur atom or α-positions:
S-oxidation : Using m-CPBA or H₂O₂/CH₃COOH produces sulfoxide derivatives (confirmed by S=O stretch at ~1040 cm⁻¹ in IR) .
Ring-opening : Strong oxidants (e.g., KMnO₄) cleave the thiophene to form dicarboxylic acids, detectable via HPLC-MS (loss of S and gain of O in mass shifts) .
Contradictions : Some studies report sulfone formation (e.g., with excess H₂O₂), while others observe polymerization—likely due to solvent polarity and temperature variations. Cross-validate with cyclic voltammetry to assess redox potentials .
Advanced: How can reaction yields be optimized during the final hydrochloride salt formation?
Answer:
Critical parameters include:
pH control : Maintain pH ~3–4 during HCl addition to avoid over-protonation of the amine, which leads to byproducts (e.g., N-oxide derivatives) .
Solvent selection : Use ethanol or acetone for high solubility of the free base and low solubility of the salt, ensuring high recovery (>85%) .
Purification : Wash the precipitate with cold diethyl ether to remove unreacted HCl and residual solvents. Monitor purity via ion chromatography (Cl⁻ content ~19–21% w/w) .
Advanced: How should researchers address contradictions in reported spectroscopic data for similar methanamine derivatives?
Answer:
Discrepancies in NMR or MS data often arise from:
Tautomerism : For example, enamine-imine equilibria in solution can shift proton signals. Use variable-temperature NMR to stabilize the dominant form .
Impurity profiles : Trace solvents (e.g., DMSO-d₆) may interact with the compound. Validate with 2D NMR (COSY, HSQC) to assign signals unambiguously .
Ionization artifacts : In MS, adduct formation (e.g., [M+Na]+ vs. [M+H]+) can mislead. Compare multiple ionization modes (ESI vs. APCI) .
Advanced: What strategies are recommended for probing the biological activity of this compound, given structural analogs?
Answer:
Leverage structural similarities to known bioactive molecules:
LOXL2 inhibition : Test in vitro using a fluorometric assay (IC₅₀ determination) based on lysyl oxidase activity, as seen in (2-chloropyridin-4-yl)methanamine derivatives .
Receptor binding : Screen against aminergic GPCRs (e.g., serotonin receptors) via radioligand displacement assays, given the primary amine’s affinity for these targets .
Metabolic stability : Use hepatic microsome models (human/rat) to assess CYP450-mediated degradation, with LC-MS/MS quantification of parent compound depletion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
